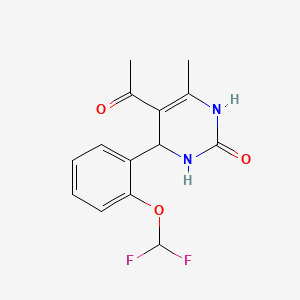
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone is a synthetic organic compound that belongs to the pyrimidinone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step might involve the use of difluoromethylating agents.
Acetylation and methylation: These functional groups can be introduced using standard acetylation and methylation reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or fully reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidinones or reduced derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone: Lacks the acetyl group.
3,4-Dihydro-5-acetyl-6-methyl-2(1H)-pyrimidinone: Lacks the difluoromethoxyphenyl group.
Uniqueness
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propriétés
Numéro CAS |
112002-56-9 |
|---|---|
Formule moléculaire |
C14H14F2N2O3 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
5-acetyl-4-[2-(difluoromethoxy)phenyl]-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H14F2N2O3/c1-7-11(8(2)19)12(18-14(20)17-7)9-5-3-4-6-10(9)21-13(15)16/h3-6,12-13H,1-2H3,(H2,17,18,20) |
Clé InChI |
FLTXNIAZSNYYIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


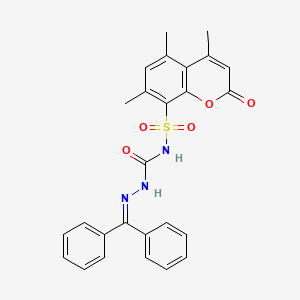
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
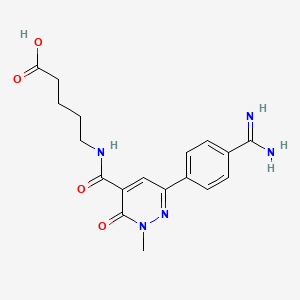
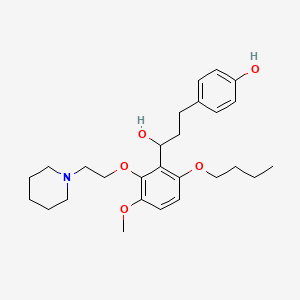
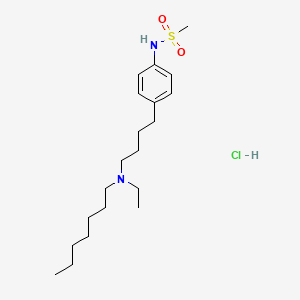

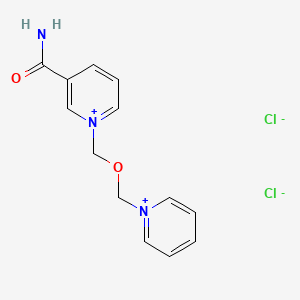
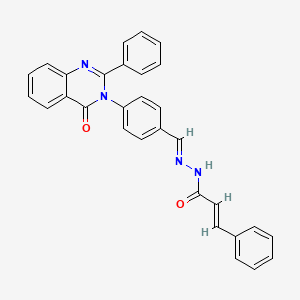
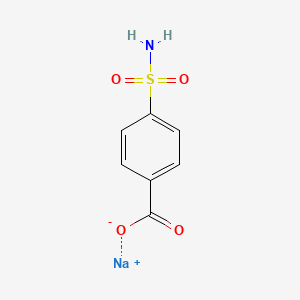



![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

